1-[(5-Bromo-2-methoxyphenyl)methyl]-4-cyclohexylpiperazine
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Overview
Description
1-[(5-Bromo-2-methoxyphenyl)methyl]-4-cyclohexylpiperazine is an organic compound that features a piperazine ring substituted with a brominated methoxyphenyl group and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-cyclohexylpiperazine typically involves the following steps:
Bromination: The starting material, 2-methoxybenzyl alcohol, is brominated using bromine in the presence of a catalyst to yield 5-bromo-2-methoxybenzyl bromide.
Nucleophilic Substitution: The brominated intermediate is then reacted with 4-cyclohexylpiperazine under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Bromo-2-methoxyphenyl)methyl]-4-cyclohexylpiperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under basic or acidic conditions.
Major Products
Oxidation: 5-bromo-2-methoxybenzaldehyde or 5-bromo-2-methoxybenzoic acid.
Reduction: 2-methoxybenzyl-4-cyclohexylpiperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(5-Bromo-2-methoxyphenyl)methyl]-4-cyclohexylpiperazine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study receptor-ligand interactions in biological systems.
Mechanism of Action
The mechanism of action of 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-cyclohexylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The brominated methoxyphenyl group may facilitate binding to these targets, while the piperazine ring can modulate the compound’s overall activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(5-Bromo-2-hydroxyphenyl)methyl]-4-cyclohexylpiperazine
- 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-methylpiperazine
- 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-phenylpiperazine
Uniqueness
1-[(5-Bromo-2-methoxyphenyl)methyl]-4-cyclohexylpiperazine is unique due to the presence of both a cyclohexyl group and a brominated methoxyphenyl group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and potential for specific receptor interactions, which may not be present in similar compounds.
Properties
Molecular Formula |
C18H27BrN2O |
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Molecular Weight |
367.3 g/mol |
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]-4-cyclohexylpiperazine |
InChI |
InChI=1S/C18H27BrN2O/c1-22-18-8-7-16(19)13-15(18)14-20-9-11-21(12-10-20)17-5-3-2-4-6-17/h7-8,13,17H,2-6,9-12,14H2,1H3 |
InChI Key |
HKESHNSMVJNICR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C3CCCCC3 |
Origin of Product |
United States |
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